molecular formula C8H11NO2 B13213181 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one

Cat. No.: B13213181
M. Wt: 153.18 g/mol
InChI Key: DVPCLQIGSGPSAO-UHFFFAOYSA-N
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Description

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . It is a research chemical used in various scientific studies and applications. The compound is characterized by the presence of a morpholine ring substituted with a methyl group and a prop-2-yn-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one typically involves the reaction of 2-methylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-one moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)prop-2-yn-1-one: Similar structure but lacks the methyl group on the morpholine ring.

    1,3-Diphenylprop-2-yn-1-one: Contains a diphenyl group instead of the morpholine ring.

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring instead of the morpholine ring.

Uniqueness

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one is unique due to the presence of the methyl-substituted morpholine ring and the prop-2-yn-1-one moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-methylmorpholin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-3-7(10)8-6(2)11-5-4-9-8/h1,6,8-9H,4-5H2,2H3

InChI Key

DVPCLQIGSGPSAO-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C(=O)C#C

Origin of Product

United States

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